molecular formula C16H16N2O3S B1230302 N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

Cat. No. B1230302
M. Wt: 316.4 g/mol
InChI Key: YIKOTMZSQQKCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide is a member of quinolines.

Scientific Research Applications

Anti-Cancer Activity

N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide and its derivatives have been studied for their potential in cancer treatment. A novel series of quinoline sulfonamide derivatives, including compounds structurally similar to this compound, exhibited significant inhibitory effects on tumor cell proliferation, specifically targeting tubulin polymerization, which is crucial in cell division and cancer growth (Ma & Gong, 2022).

Antibacterial Activity

The chemical structure of this compound has led to research into its potential antibacterial applications. Sulfonamide derivatives, which share a similar chemical framework, have demonstrated significant antibacterial properties against both gram-positive and gram-negative bacteria, indicating the potential of this compound in this area (Abdel‐Hafez, 2010).

Antimalarial Activity

Research into this compound derivatives has also shown promising antimalarial properties. These compounds have been effective against Plasmodium falciparum strains, and their effectiveness is linked to their ability to inhibit hemozoin formation, a critical process in the malaria parasite's lifecycle (Verma et al., 2016).

Antimicrobial Evaluation

The antimicrobial properties of this compound derivatives have been extensively studied. These compounds have shown significant activity against a range of bacterial strains, highlighting their potential in the development of new antimicrobial agents (Sarade, Kalyane, & Shivkumar, 2011).

properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C16H16N2O3S/c1-11-2-5-13(6-3-11)18-22(20,21)14-7-8-15-12(10-14)4-9-16(19)17-15/h2-3,5-8,10,18H,4,9H2,1H3,(H,17,19)

InChI Key

YIKOTMZSQQKCNN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3

solubility

47.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

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